molecular formula C21H15BrN2O B11549507 N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11549507
M. Wt: 391.3 g/mol
InChI Key: XQPFVDPUOZIFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that features a bromophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with 4-(4-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzoxazole derivatives: Compounds with similar benzoxazole moieties.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to the presence of both a bromophenyl group and a benzoxazole moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H15BrN2O/c1-14-3-2-4-19-20(14)24-21(25-19)16-7-11-18(12-8-16)23-13-15-5-9-17(22)10-6-15/h2-13H,1H3

InChI Key

XQPFVDPUOZIFJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.